molecular formula C7H15Cl2F3N2 B6272300 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, Mixture of diastereomers CAS No. 1955558-12-9

1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, Mixture of diastereomers

Cat. No.: B6272300
CAS No.: 1955558-12-9
M. Wt: 255.11 g/mol
InChI Key: ANFVEUWDNSWIRV-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride is a piperidine-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 6-position and a methyl group at the 1-position of the piperidine ring. The amine group at the 3-position is protonated as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical applications. The compound exists as a mixture of diastereomers due to stereochemical diversity at the 3-amino and 6-CF₃ positions, which may influence its physicochemical properties and biological activity .

Properties

CAS No.

1955558-12-9

Molecular Formula

C7H15Cl2F3N2

Molecular Weight

255.11 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H13F3N2.2ClH/c1-12-4-5(11)2-3-6(12)7(8,9)10;;/h5-6H,2-4,11H2,1H3;2*1H

InChI Key

ANFVEUWDNSWIRV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1C(F)(F)F)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to start with a suitable piperidine derivative and perform a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the trifluoromethylated intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

  • Reduction: Reduction reactions can be used to convert the trifluoromethyl group into a less electronegative group, such as a methyl group.

  • Substitution: Substitution reactions can introduce different functional groups at the piperidine ring, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.

  • Reduction Products: Methylated derivatives.

  • Substitution Products: A wide range of functionalized piperidines.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can serve as a building block for bioactive molecules, potentially influencing biological processes.

  • Medicine: The compound and its derivatives may be explored for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include piperidine derivatives with trifluoromethyl groups, dihydrochloride salts, or stereochemical complexity. Key comparisons are summarized below:

Compound Molecular Formula Mol. Weight Key Functional Groups Applications/Notes
1-Methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride (Target) C₇H₁₄Cl₂F₃N₂ 285.11 (calc.) Piperidine, -CF₃, -NH₂ (dihydrochloride) Diastereomeric mixture; potential CNS drug intermediate
2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride C₁₀H₁₆ClF₃NO₂ 296.69 Piperidine, -CF₃, acetic acid (-COOH) Building block for peptide mimetics or prodrugs; lacks amine group
Fluphenazine Dihydrochloride C₂₂H₂₆Cl₂F₂N₃OS 510.43 Phenothiazine, -CF₃, piperazine, dihydrochloride Antipsychotic drug; demonstrates the pharmacological relevance of -CF₃ and dihydrochloride salts
(EZ)-3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propene C₁₇H₁₀F₃S 312.32 Thioxanthene, -CF₃, alkene Photoinitiator or fluorinated ligand; lacks nitrogen heterocycle

Pharmacological Potential

  • The trifluoromethyl group enhances metabolic stability and binding affinity, as seen in Fluphenazine, which leverages -CF₃ for improved CNS penetration .
  • The absence of a phenothiazine or thioxanthene scaffold in the target compound may reduce off-target effects compared to Fluphenazine but could limit direct antipsychotic activity .

Research Findings and Data Gaps

  • Biological Data: Limited evidence precludes definitive conclusions about the compound’s efficacy or toxicity. Further in vitro studies (e.g., receptor binding assays) are needed.

Notes on Limitations

  • The comparisons rely on structural analogs due to sparse direct data on the target compound.
  • Synthetic methodologies () are inferred; experimental validation is required.

Biological Activity

1-Methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, a compound known for its unique structural and chemical properties, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exists as a mixture of diastereomers, which can influence its biological activity and therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various therapeutic areas, and relevant case studies.

Chemical Structure

The compound features a piperidine ring with a trifluoromethyl group and an amine functional group. The presence of these groups contributes to its unique reactivity and interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC₈H₈Cl₂F₃N
Molecular Weight223.06 g/mol
Melting PointNot specified
SolubilitySoluble in water

The biological activity of 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding.

  • Receptor Interaction : The compound has shown potential as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes .
  • Enzyme Inhibition : It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thereby enhancing cholinergic signaling .

Therapeutic Applications

1-Methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride has been explored for various therapeutic applications:

  • Cognitive Disorders : Due to its AChE inhibitory activity, it holds promise in treating Alzheimer’s disease by improving cholinergic transmission.
  • Cancer Therapy : Preliminary studies indicate that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

Alzheimer’s Disease

A study demonstrated that derivatives of piperidine, including 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, showed improved binding affinity to AChE compared to standard drugs. This was linked to enhanced cognitive function in animal models .

Cancer Cell Lines

Research involving FaDu hypopharyngeal tumor cells indicated that compounds similar to 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride exhibited cytotoxic effects superior to traditional chemotherapeutics like bleomycin. The mechanism involved modulation of apoptotic pathways through receptor interactions .

Comparison with Similar Compounds

The biological activity of 1-methyl-6-(trifluoromethyl)piperidin-3-amine dihydrochloride can be compared with other piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
1-MethylpiperidineModerate AChE inhibitionCompetitive inhibition
Piperidine Derivative XAnticancer propertiesApoptosis induction
1-Methyl-6-(trifluoromethyl)piperidin-3-amineStrong AChE inhibition; anticancerReceptor modulation; enzyme inhibition

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